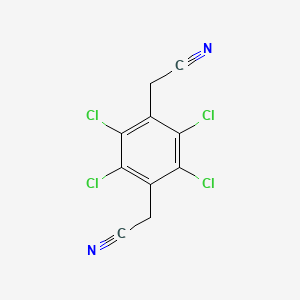
2,2'-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H2Cl4N2 It is characterized by the presence of two acetonitrile groups attached to a tetrachlorinated phenylene ring
Métodos De Preparación
The synthesis of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile typically involves multi-step reactions. One common method includes the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, sulfur trioxide, and dimethylamine. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. This property is exploited in its applications in organic synthesis and industrial processes .
Comparación Con Compuestos Similares
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile can be compared with other similar compounds, such as:
2,2’-(Perchloro-1,2-phenylene)diacetonitrile: This compound has a similar structure but with different chlorination patterns.
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its environmental persistence and potential as an endocrine disruptor. The uniqueness of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile lies in its specific chlorination pattern and the presence of acetonitrile groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
55405-39-5 |
|---|---|
Fórmula molecular |
C10H4Cl4N2 |
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
2-[2,3,5,6-tetrachloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)8(12)10(14)6(2-4-16)9(7)13/h1-2H2 |
Clave InChI |
GPIUFLFQHCBLSX-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)CC#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


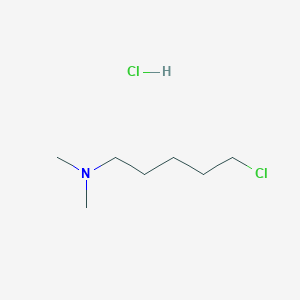
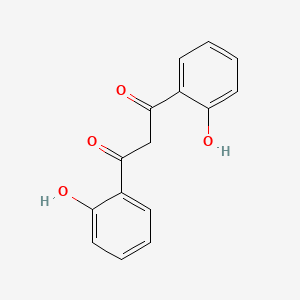


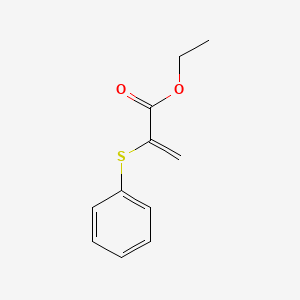
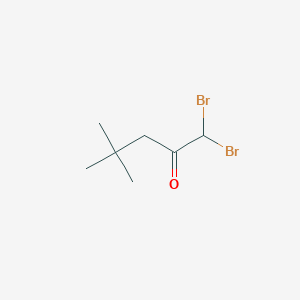
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)

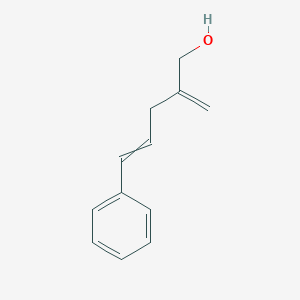
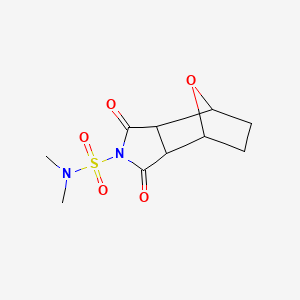
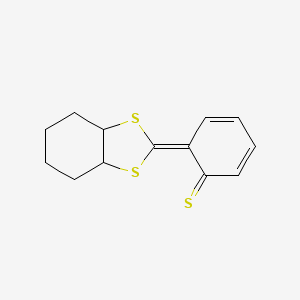

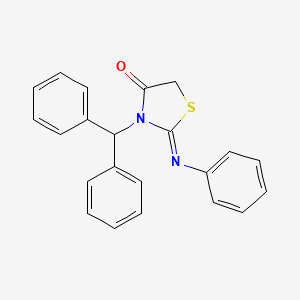
sulfanium bromide](/img/structure/B14632837.png)
